![molecular formula C13H20O2 B12578740 2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]- CAS No. 618438-34-9](/img/structure/B12578740.png)
2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]- is an organic compound with a complex structure that includes a cyclohexenone ring and a hydroxymethyl group. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]- can be achieved through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrially, 2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]- is produced by catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper nucleophiles, enol silanes, and phosphoniosilylations . The conditions for these reactions vary but often involve the use of strong bases or acids to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Michael addition reactions with nucleophiles can extend the molecular framework of the compound .
Scientific Research Applications
2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]- has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and other biological processes.
Medicine: Its derivatives are explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]- involves its reactivity as an electrophile. It can participate in conjugate addition reactions with nucleophiles, leading to the formation of various products . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog with similar reactivity but lacking the hydroxymethyl group.
2-Methyl-2-cyclohexene-1-one: Another related compound with a methyl group instead of the hydroxymethyl group.
Uniqueness
2-Cyclohexen-1-one, 2-
Properties
CAS No. |
618438-34-9 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-[(S)-cyclohexyl(hydroxy)methyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H20O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h8,10,13,15H,1-7,9H2/t13-/m0/s1 |
InChI Key |
LPYZYGONAYAVEQ-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C2=CCCCC2=O)O |
Canonical SMILES |
C1CCC(CC1)C(C2=CCCCC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


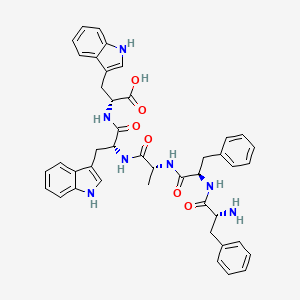

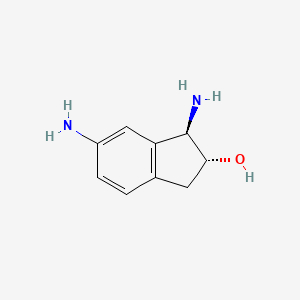
![3-[3-(2-chlorophenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one](/img/structure/B12578677.png)


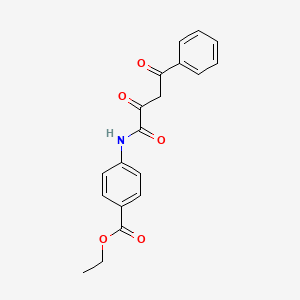
![3-[1-[[3-[[5-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]pentyl]hydroxyphosphinyl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B12578706.png)
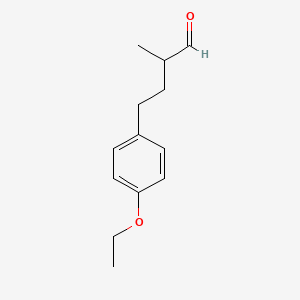
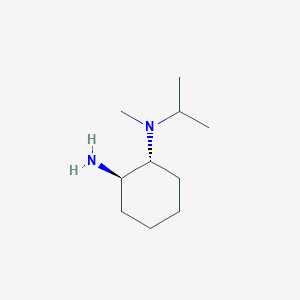

![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-(2-ethylbutyl)urea](/img/structure/B12578736.png)
![Benzoic acid, 6-[[(1,4-dioxopentyl)oxy]methyl]-3-methoxy-2-nitro-](/img/structure/B12578744.png)
![1,10-Phenanthroline, 2,9-dibutyl-5-[(tetrahydro-2H-pyran-2-yl)thio]-](/img/structure/B12578750.png)
